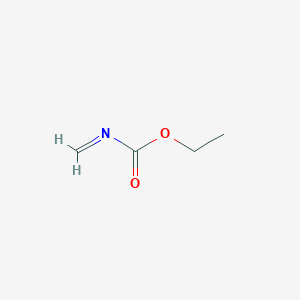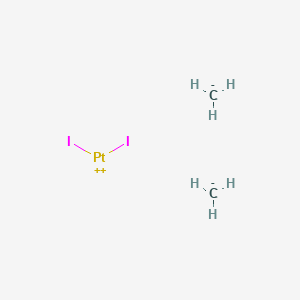
Platinum, diiododimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, diiododimethyl- is a coordination compound consisting of a platinum center bonded to two iodine atoms and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platinum, diiododimethyl- typically involves the reaction of platinum precursors with iodine and methylating agents. One common method is the reaction of platinum(II) chloride with methyl iodide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of platinum, diiododimethyl- may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum, diiododimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The iodine or methyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligands such as phosphines or amines can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, platinum, diiododimethyl- is used as a precursor for the synthesis of other platinum complexes. Its reactivity and stability make it a valuable starting material for various catalytic and coordination chemistry studies.
Biology and Medicine
Platinum-based compounds are known for their ability to interact with DNA and inhibit cell division, making them effective in cancer treatment .
Industry
In industry, platinum, diiododimethyl- is used in catalysis for chemical reactions, including hydrogenation and oxidation processes. Its catalytic properties are leveraged to enhance reaction rates and selectivity in various industrial applications .
Wirkmechanismus
The mechanism of action of platinum, diiododimethyl- involves its interaction with biological molecules, particularly DNA. The compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This disruption of DNA processes ultimately triggers cell death through apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms similar DNA adducts.
Carboplatin: Another platinum-based drug with a different ligand structure but similar mechanism of action.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand environment.
Uniqueness
Platinum, diiododimethyl- is unique due to its specific ligand arrangement, which can influence its reactivity and interaction with biological targets. The presence of iodine and methyl groups provides distinct electronic and steric properties compared to other platinum compounds .
Eigenschaften
CAS-Nummer |
31926-38-2 |
|---|---|
Molekularformel |
C2H6I2Pt |
Molekulargewicht |
478.96 g/mol |
IUPAC-Name |
carbanide;diiodoplatinum(2+) |
InChI |
InChI=1S/2CH3.2HI.Pt/h2*1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
YOBJWMIICXHCEW-UHFFFAOYSA-L |
Kanonische SMILES |
[CH3-].[CH3-].I[Pt+2]I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


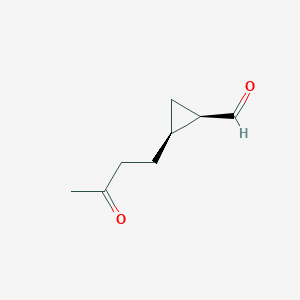

![Phenol, 4-[(3-methylphenyl)methyl]-](/img/structure/B14697257.png)
![1,3,13-Triazadispiro[4.1.5~7~.3~5~]pentadecane](/img/structure/B14697265.png)

![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

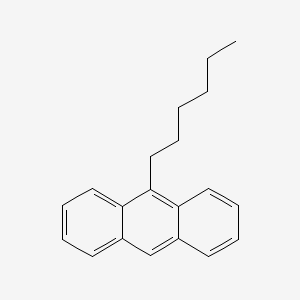
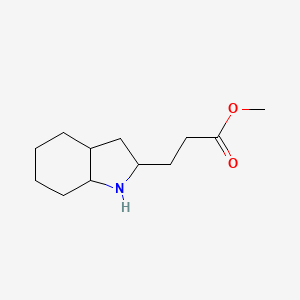


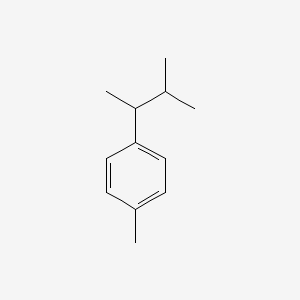
![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
